molecular formula C10H7F3O2 B15293263 (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid

(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid

Katalognummer: B15293263
Molekulargewicht: 216.16 g/mol
InChI-Schlüssel: LTQSXIYFLNHNDE-HNQUOIGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butenoic acid backbone. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid typically involves the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using sodium hydroxide and subsequently acidified with hydrochloric acid to produce the desired compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize the formation of by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid involves its interaction with specific molecular targets. For instance, in the synthesis of sitagliptin, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include enzyme-catalyzed reactions and stereoselective synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid: Another intermediate in the synthesis of sitagliptin.

    4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid: A related compound used in similar synthetic pathways.

Uniqueness

(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid is unique due to its specific structural configuration and the presence of the trifluorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Eigenschaften

Molekularformel

C10H7F3O2

Molekulargewicht

216.16 g/mol

IUPAC-Name

(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid

InChI

InChI=1S/C10H7F3O2/c11-7-5-9(13)8(12)4-6(7)2-1-3-10(14)15/h1,3-5H,2H2,(H,14,15)/b3-1+

InChI-Schlüssel

LTQSXIYFLNHNDE-HNQUOIGGSA-N

Isomerische SMILES

C1=C(C(=CC(=C1F)F)F)C/C=C/C(=O)O

Kanonische SMILES

C1=C(C(=CC(=C1F)F)F)CC=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.